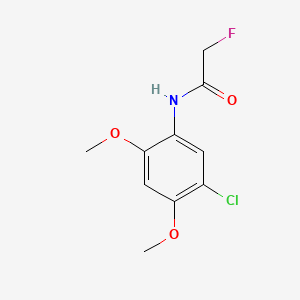
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Halogenation: Introduction of bromine and fluorine atoms into a pyridinone precursor.
Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-3-fluoro-1-methylpyridin-2(1H)-one
- 5-chloro-4-fluoro-1-methylpyridin-2(1H)-one
Uniqueness
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one’s unique combination of bromine and fluorine atoms, along with the pyridinone ring, gives it distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C6H5BrFNO |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Clé InChI |
UTNQRBGIIRUPOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=CC1=O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
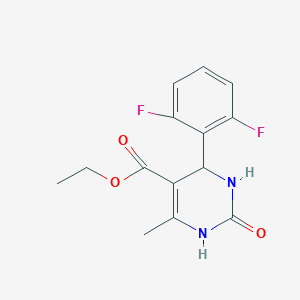


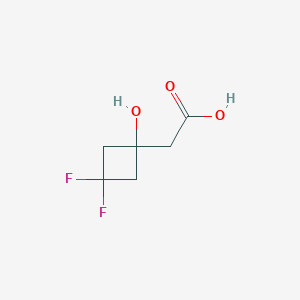
![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
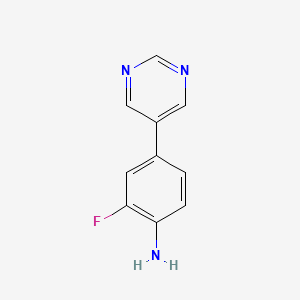
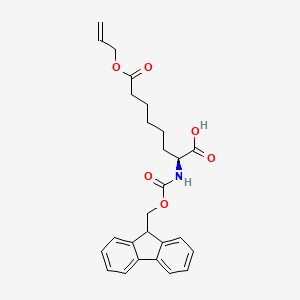
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
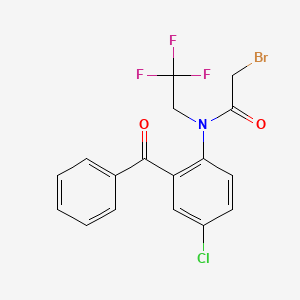

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

